molecular formula C21H14Cl2N2OS B2485618 2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine CAS No. 477862-31-0

2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine

Cat. No.: B2485618
CAS No.: 477862-31-0
M. Wt: 413.32
InChI Key: MBFXTWIEWYXHAS-UHFFFAOYSA-N
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Description

2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine is a compound that has garnered significant interest in the scientific community due to its promising biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalyst, would depend on the desired reaction and product.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: The compound is being investigated for its potential therapeutic properties.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the specific application and context. For example, in a biological context, it might interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 3,4-Dichlorobenzyl chloride
  • 2,4-Dichlorobenzaldehyde
  • 2,4-Dichlorobenzoic acid

Uniqueness

What sets 2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4-thiophen-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2OS/c22-17-8-3-14(12-18(17)23)13-26-16-6-4-15(5-7-16)21-24-10-9-19(25-21)20-2-1-11-27-20/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFXTWIEWYXHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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